Cas no 1805592-85-1 (Ethyl 6-bromo-2-cyano-3-formylphenylacetate)

Ethyl 6-bromo-2-cyano-3-formylphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 6-bromo-2-cyano-3-formylphenylacetate
- ethyl 2-(6-bromo-2-cyano-3-formylphenyl)acetate
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- インチ: 1S/C12H10BrNO3/c1-2-17-12(16)5-9-10(6-14)8(7-15)3-4-11(9)13/h3-4,7H,2,5H2,1H3
- InChIKey: XGHXJFMRNYLRTE-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C=O)C(C#N)=C1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 336
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 67.2
Ethyl 6-bromo-2-cyano-3-formylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015020172-1g |
Ethyl 6-bromo-2-cyano-3-formylphenylacetate |
1805592-85-1 | 97% | 1g |
1,519.80 USD | 2021-06-18 |
Ethyl 6-bromo-2-cyano-3-formylphenylacetate 関連文献
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Ethyl 6-bromo-2-cyano-3-formylphenylacetateに関する追加情報
Ethyl 6-bromo-2-cyano-3-formylphenylacetate (CAS No. 1805592-85-1): An Overview
Ethyl 6-bromo-2-cyano-3-formylphenylacetate (CAS No. 1805592-85-1) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound is characterized by its unique molecular structure, which includes a bromo, cyano, and formyl functional groups, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical formula of Ethyl 6-bromo-2-cyano-3-formylphenylacetate is C14H11BrNO3. Its molecular weight is approximately 309.14 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, starting from readily available starting materials. One common synthetic route involves the bromination of a phenylacetic acid derivative, followed by the introduction of the cyano and formyl groups through selective functional group transformations.
In the realm of pharmaceutical research, Ethyl 6-bromo-2-cyano-3-formylphenylacetate has shown promise as a key intermediate in the development of novel drugs. Recent studies have highlighted its potential as a building block for the synthesis of bioactive molecules with diverse therapeutic applications. For instance, researchers at the University of California, San Francisco, have reported that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. These findings suggest that Ethyl 6-bromo-2-cyano-3-formylphenylacetate could play a crucial role in the development of new treatments for various diseases.
Beyond its pharmaceutical applications, Ethyl 6-bromo-2-cyano-3-formylphenylacetate has also found utility in materials science. The presence of multiple reactive functional groups makes it an attractive candidate for the synthesis of advanced materials with tailored properties. For example, scientists at the Massachusetts Institute of Technology (MIT) have utilized this compound to develop novel polymers with enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as electronics, coatings, and adhesives.
In synthetic chemistry, Ethyl 6-bromo-2-cyano-3-formylphenylacetate serves as a versatile platform for the exploration of new reaction pathways and catalytic systems. Its unique combination of functional groups allows for a wide range of chemical transformations, including cross-coupling reactions, cyclizations, and functional group interconversions. Researchers at Stanford University have demonstrated the utility of this compound in developing efficient and selective catalytic processes for the synthesis of complex organic molecules.
The physical properties of Ethyl 6-bromo-2-cyano-3-formylphenylacetate are also noteworthy. It is a solid at room temperature with a melting point ranging from 75°C to 78°C. The compound is moderately soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it suitable for various laboratory-scale and industrial processes.
Safety considerations are an essential aspect when handling any chemical compound. While Ethyl 6-bromo-2-cyano-3-formylphenylacetate is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to minimize exposure risks. Additionally, it is recommended to handle the compound in well-ventilated areas to prevent inhalation of vapors.
In conclusion, Ethyl 6-bromo-2-cyano-3-formylphenylacetate (CAS No. 1805592-85-1) is a multifaceted organic compound with significant potential across various scientific disciplines. Its unique molecular structure and versatile reactivity make it an invaluable tool for researchers and chemists working on the development of new drugs, advanced materials, and synthetic methods. As ongoing research continues to uncover new applications and properties of this compound, its importance in the scientific community is likely to grow even further.
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